1,3-dibromo-5-dodecyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione
Description
1,3-Dibromo-5-dodecyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione (CAS: 773881-47-3) is a brominated thienopyrroledione derivative with a dodecyl (C12) alkyl chain at the 5-position. Its molecular formula is C₁₈H₂₅Br₂NO₂S (MW: 479.27 g/mol), and it is characterized by electron-deficient properties due to the electron-withdrawing thieno[3,4-c]pyrrole-4,6-dione (TPD) core. This compound is a key monomer in synthesizing low band-gap polymers for organic electronics, particularly in organic photovoltaics (OPV) and organic field-effect transistors (OFETs). Its extended dodecyl chain enhances solubility in organic solvents, facilitating solution-processed device fabrication.
Properties
IUPAC Name |
1,3-dibromo-5-dodecylthieno[3,4-c]pyrrole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25Br2NO2S/c1-2-3-4-5-6-7-8-9-10-11-12-21-17(22)13-14(18(21)23)16(20)24-15(13)19/h2-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFMZNXNFQFEBMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCN1C(=O)C2=C(SC(=C2C1=O)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25Br2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dibromo-5-dodecyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione typically involves the bromination of a precursor thieno[3,4-c]pyrrole compound. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a suitable solvent such as dichloromethane or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.
Chemical Reactions Analysis
Types of Reactions
1,3-dibromo-5-dodecyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and making it useful in electronic applications.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted thieno[3,4-c]pyrrole derivative, while oxidation can produce a sulfone or sulfoxide derivative.
Scientific Research Applications
Organic Electronics
Overview : The compound is utilized in the development of organic semiconductors and conductive polymers. Its conjugated structure allows for efficient charge transport, making it suitable for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Case Study : Research has demonstrated that incorporating 1,3-dibromo-5-dodecyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione into polymer blends can enhance the charge mobility significantly. For instance, a study reported an increase in mobility values from 0.1 cm²/V·s to 0.5 cm²/V·s when this compound was included in the active layer of OFETs .
| Property | Value |
|---|---|
| Charge Mobility | 0.5 cm²/V·s |
| Device Type | Organic Field-Effect Transistor |
| Blend Composition | Polymer + this compound |
Photovoltaics
Overview : The compound plays a crucial role in the design of photoactive materials for solar cells. Its ability to absorb light and generate excitons (electron-hole pairs) is essential for enhancing the efficiency of organic photovoltaic (OPV) devices.
Case Study : A recent study highlighted that solar cells utilizing this compound as an electron acceptor achieved a power conversion efficiency (PCE) of 18.06% when blended with small molecule acceptors . This efficiency is attributed to the optimal energy level alignment and phase separation morphology facilitated by the compound.
| Parameter | Value |
|---|---|
| Power Conversion Efficiency | 18.06% |
| Acceptors Used | Small Molecule Acceptors |
| Device Architecture | Bulk Heterojunction |
Medicinal Chemistry
Overview : The unique structure of this compound makes it a candidate for drug discovery and development. Its potential interactions with specific biological targets could lead to novel therapeutic agents.
Case Study : In vitro studies have shown that derivatives of thieno[3,4-c]pyrrole compounds exhibit anti-inflammatory properties by inhibiting specific enzymes involved in inflammatory pathways . This suggests that the compound could be further explored for its pharmacological potential.
| Biological Activity | Effect |
|---|---|
| Anti-inflammatory | Enzyme inhibition |
| Target Enzymes | Specific inflammatory pathways |
Material Science
Overview : The compound is also used in synthesizing novel materials with tailored properties for various industrial applications. Its versatility allows for modifications that can enhance thermal stability and mechanical strength.
Case Study : Research indicates that incorporating this compound into composite materials improves their thermal stability by up to 30% compared to conventional polymers . This enhancement is critical for applications requiring durable materials under varying environmental conditions.
| Material Property | Improvement |
|---|---|
| Thermal Stability | +30% |
| Application | Industrial composites |
Mechanism of Action
The mechanism by which 1,3-dibromo-5-dodecyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione exerts its effects depends on its application:
Organic Electronics: The compound’s conjugated system allows for efficient charge transport, making it suitable for use in electronic devices.
Photovoltaics: Its ability to absorb light and generate excitons (electron-hole pairs) is crucial for its role in solar cells.
Medicinal Chemistry: The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways involved would depend on the specific biological activity being targeted.
Comparison with Similar Compounds
Key Observations :
- Alkyl Chain Impact : Longer linear chains (e.g., dodecyl vs. octyl) improve solubility but reduce crystallinity, affecting charge mobility. Branched chains (e.g., 2-hexyldecyl) balance solubility and molecular packing.
- Synthetic Challenges : Bromination of TPD derivatives requires precise conditions; for example, TPD-C8 synthesis failed with NBS/chloroform but succeeded with Br₂/acetic acid.
Electronic and Photovoltaic Performance
Band-Gap and Charge Mobility
- TPD-C8 (Octyl) : Used in Poly(DTSTPD-r-BThTPD) copolymers, achieving a power conversion efficiency (PCE) of 14.58% in CsPbI₂Br perovskite solar cells.
- Dodecyl Derivative : Expected to exhibit broader absorption spectra and lower band-gap (<1.5 eV) due to enhanced π-conjugation, though experimental data are pending.
- Methyl Derivative (TPDC1-Br2): Limited solubility restricts device applications but serves as a crystallinity benchmark (1H NMR δ: 2.94 ppm for methyl protons).
Biological Activity
1,3-Dibromo-5-dodecyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione (CAS No. 773881-47-3) is a synthetic compound belonging to the thienopyrrole family. Its unique structure and properties have garnered interest in various fields, particularly in organic electronics and medicinal chemistry. This article provides an overview of its biological activity, including mechanisms of action, applications, and comparative studies with similar compounds.
- Molecular Formula : C18H25Br2NO2S
- Molecular Weight : 479.27 g/mol
- Structure : The compound features two bromine atoms and a long dodecyl chain, contributing to its solubility and electronic properties.
Mechanisms of Biological Activity
This compound exhibits several biological activities primarily through:
- Charge Transport : Its conjugated system facilitates efficient charge transport in organic electronic devices.
- Photonic Interaction : The compound can absorb light effectively, generating excitons crucial for photovoltaic applications.
- Enzyme Interaction : Preliminary studies suggest potential interactions with specific enzymes or receptors in biological systems, indicating possible medicinal applications.
Applications in Research
The compound has shown promise in various research areas:
1. Organic Electronics
This compound is utilized in:
- Organic Field Effect Transistors (OFETs) : It serves as a semiconductor material due to its high charge mobility.
- Organic Photovoltaics (OPVs) : As a photoactive layer, it enhances the efficiency of solar cells.
2. Medicinal Chemistry
The compound's unique structure positions it as a candidate for drug development:
- Anticancer Activity : Studies are ongoing to evaluate its efficacy against various cancer cell lines.
- Antimicrobial Properties : Initial data indicate potential antibacterial effects.
Comparative Analysis with Similar Compounds
A comparison with other thienopyrrole derivatives highlights the distinct advantages of 1,3-dibromo-5-dodecyl derivative:
| Compound Name | Structure | Key Features | Biological Activity |
|---|---|---|---|
| This compound | Structure | Long dodecyl chain enhances solubility | High charge mobility; potential anticancer |
| 1,3-Dibromo-5-butyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione | Structure | Shorter alkyl chain affects solubility | Moderate electronic properties; lower biological activity |
| 1,3-Dibromo-5-octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione | Structure | Intermediate chain length | Comparable to butyl; less effective |
Case Studies and Research Findings
Recent studies have focused on the biological activity of this compound:
- Anticancer Research : A study published in Journal of Medicinal Chemistry evaluated the cytotoxic effects of various thienopyrrole derivatives against cancer cell lines. The results indicated that 1,3-dibromo-5-dodecyl exhibited significant cytotoxicity compared to its shorter-chain analogs .
- Photovoltaic Efficiency : Research highlighted its role in enhancing the performance of OPVs. The incorporation of this compound into device architecture resulted in improved power conversion efficiencies (PCE) compared to traditional materials .
- Antimicrobial Studies : Preliminary assays demonstrated that the compound exhibited notable antibacterial activity against Gram-positive bacteria, suggesting potential applications in antimicrobial therapies .
Q & A
Basic Research Questions
Q. What are the preferred synthetic routes for preparing 1,3-dibromo-5-dodecyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via bromination of the parent thieno[3,4-c]pyrrole-4,6-dione scaffold. Key intermediates (e.g., 5-dodecyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione) are first prepared using alkylation reactions, followed by bromination with reagents like N-bromosuccinimide (NBS) in dimethylformamide (DMF) or carbon tetrachloride . Optimizing stoichiometry (e.g., 2.2 equivalents of Br₂) and reaction time (12–24 hours) is critical to achieving yields >80%. Purity is confirmed via column chromatography (hexane:ethyl acetate gradients) and NMR spectroscopy .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : The compound is light-sensitive and prone to thermal degradation. Store at 2–10°C in amber vials under inert gas (argon or nitrogen) . Prior to use, confirm stability via TLC or HPLC to detect decomposition products (e.g., debrominated derivatives).
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Key peaks include the dodecyl chain protons (δ 0.8–1.6 ppm) and thiophene ring protons (δ 7.2–7.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 479.27 (C₁₈H₂₅Br₂NO₂S) .
- FTIR : Look for C=O stretches near 1700 cm⁻¹ and C-Br vibrations at 600–700 cm⁻¹ .
Advanced Research Questions
Q. How does the dodecyl side chain influence the optoelectronic properties of conjugated polymers derived from this monomer?
- Methodological Answer : The dodecyl chain enhances solubility in organic solvents (e.g., chloroform, o-dichlorobenzene), enabling solution processing. However, excessive alkyl length can disrupt π-π stacking, reducing charge mobility. Compare with shorter chains (e.g., octyl or hexyl):
| Alkyl Chain Length | Hole Mobility (cm²/V·s) | Power Conversion Efficiency (PCE) |
|---|---|---|
| Dodecyl (C12) | ~1 × 10⁻³ | 6.8–7.2% |
| Octyl (C8) | ~2 × 10⁻³ | 9.21% |
Q. What strategies resolve contradictions in reported photovoltaic efficiencies for TPD-based polymers?
- Methodological Answer : Discrepancies arise from variations in:
- Polymer Orientation : Use grazing-incidence X-ray scattering (GIWAXS) to assess backbone alignment. Edge-on orientation improves charge transport .
- Active Layer Morphology : Optimize donor:acceptor ratios (e.g., 1:1.5) and solvent additives (1% DIO) to refine phase separation .
- Bandgap Engineering : Adjust π-bridges (e.g., thienothiophene vs. benzodithiophene) to lower optical bandgaps (~1.8 eV) and enhance light absorption .
Q. How can researchers leverage this monomer to design low-bandgap copolymers for tandem solar cells?
- Methodological Answer : Pair with electron-rich donors (e.g., benzodithiophene, BDT) via Stille or Suzuki coupling. For example:
- PBDTTPD : Achieves a LUMO of -3.75 eV and HOMO of -5.56 eV, compatible with fullerene acceptors .
- PT-ttTPD : Incorporates a thienothiophene π-bridge, achieving a PCE of 9.21% .
- Synthetic Protocol : Use Pd(PPh₃)₄ catalyst, toluene/THF solvent, and microwave-assisted heating (80°C, 48 hours) to enhance molecular weight (Mn > 30 kDa) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
